

In-Depth Technical Guide to the Crystal Structure of Triethylamine Hydrochloride

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Compound of Interest

Compound Name: *Triethylamine hydrochloride*

Cat. No.: *B054416*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of **triethylamine hydrochloride** (TEA·HCl), a compound of significant interest in organic synthesis and pharmaceutical development. The information presented herein is based on the definitive crystal structure redetermination, offering a foundational understanding for applications in crystal engineering and drug design.

Physicochemical Properties and Structural Overview

Triethylamine hydrochloride is the salt formed from the neutralization of the tertiary amine, triethylamine, with hydrochloric acid. It presents as a white to off-white crystalline powder. Its ionic nature renders it highly soluble in polar solvents like water and ethanol.

The core of its structure is the triethylammonium cation, $[(\text{CH}_3\text{CH}_2)_3\text{NH}]^+$, and the chloride anion, Cl^- . The molecular formula is $\text{C}_6\text{H}_{16}\text{ClN}$, and its molecular weight is 137.65 g/mol.

Crystallographic Data

The crystal structure of **triethylamine hydrochloride** was redetermined with high precision by Churakov and Howard in 2004.^[1] The data was collected at a temperature of 120 K. The compound crystallizes in the trigonal system, which is a key determinant of its physical properties and packing behavior.^[1]

Crystallographic Parameter	Value [1]
Crystal System	Trigonal
Space Group	P31c
Unit Cell Dimensions	
a	8.2542 Å
b	8.2542 Å
c	6.9963 Å
Unit Cell Angles	
α	90.00°
β	90.00°
γ	120.00°
Temperature	120 K

Experimental Protocols

The determination of the crystal structure of **triethylamine hydrochloride** involves a systematic workflow, from crystal growth to data analysis.

Single Crystal Growth

Obtaining high-quality single crystals is a prerequisite for accurate X-ray diffraction analysis. A common and effective method for growing single crystals of **triethylamine hydrochloride** is through slow evaporation of a saturated solution.[\[2\]](#)

Methodology:

- Solvent Selection: A suitable solvent, such as ethanol, acetonitrile, or a mixture thereof, is chosen in which **triethylamine hydrochloride** has moderate solubility.[\[2\]](#)
- Preparation of Saturated Solution: A saturated solution is prepared by dissolving the compound in the chosen solvent at a slightly elevated temperature to ensure complete

dissolution.

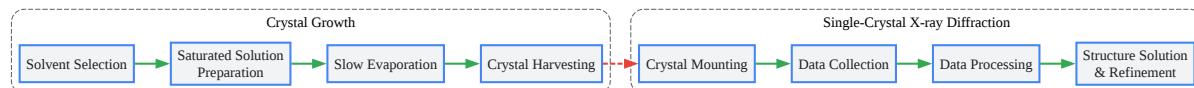
- Slow Evaporation: The solution is then allowed to cool slowly to room temperature. The container is loosely covered to permit the solvent to evaporate over a period of several days to weeks in a vibration-free environment.
- Crystal Harvesting: As the solvent evaporates, the concentration of the solute surpasses its saturation point, leading to the formation of well-defined single crystals.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for elucidating the three-dimensional atomic arrangement within a crystal.[\[2\]](#)

Methodology:

- Crystal Mounting: A well-formed single crystal of suitable size (typically 0.1-0.3 mm) is carefully selected and mounted on a goniometer head.[\[2\]](#)
- Data Collection: The mounted crystal is placed within a diffractometer and cooled to a low temperature (e.g., 120 K) to minimize thermal vibrations of the atoms.[\[1\]](#) A monochromatic X-ray beam, typically from a Mo K α source ($\lambda = 0.71073 \text{ \AA}$), is directed at the crystal.[\[2\]](#) As the crystal is rotated, a series of diffraction patterns are collected by a detector.
- Data Processing: The intensities of the diffracted X-rays are integrated, scaled, and corrected for various experimental factors. The space group is determined from the systematic absences in the diffraction data.[\[2\]](#)
- Structure Solution and Refinement: The crystal structure is solved using computational methods to generate an initial model of the atomic positions. This model is then refined against the experimental data to optimize the atomic coordinates and thermal parameters, resulting in a highly accurate and detailed three-dimensional structure.[\[2\]](#)



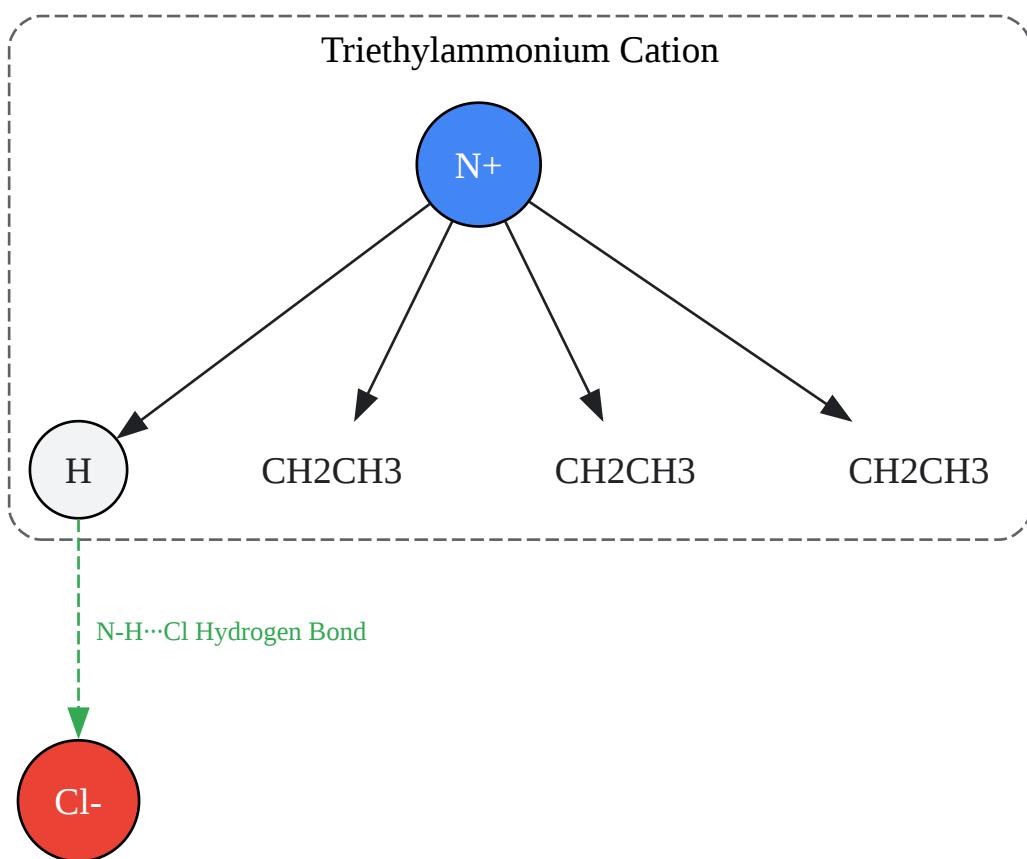
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Experimental Workflow for Crystal Structure Determination

Intermolecular Interactions and Supramolecular Structure

The crystal packing of **triethylamine hydrochloride** is dominated by a network of hydrogen bonds. The primary and most significant interaction is the N-H \cdots Cl hydrogen bond formed between the protonated nitrogen atom of the triethylammonium cation and the chloride anion. This strong electrostatic interaction is the main driving force for the formation of the crystal lattice.

In addition to the primary hydrogen bond, weaker C-H \cdots Cl interactions may also contribute to the overall stability of the crystal structure. These interactions, while less energetic, play a role in the precise orientation of the triethylammonium cations in the solid state.



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Primary Hydrogen Bonding in **Triethylamine Hydrochloride**

The supramolecular assembly resulting from these interactions is a well-ordered three-dimensional network. Understanding this network is crucial for predicting and controlling the crystalline properties of materials containing the triethylammonium cation, which is a common motif in active pharmaceutical ingredients (APIs) and other specialty chemicals. The study of such structures is fundamental to the field of crystal engineering, which aims to design and synthesize novel crystalline materials with desired physical and chemical properties.

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References

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